
Disodium 4-amino-4-oxo-2-sulphonatobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is an organic compound with the molecular formula C4H5NNa2O6S. It is known for its unique chemical structure, which includes an amino group, a keto group, and a sulfonate group. This compound is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-4-oxo-2-sulphonatobutyrate typically involves the reaction of 4-aminobutyric acid with sulfur trioxide to introduce the sulfonate group. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonate group. The resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and thorough purification of the final product to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-amino-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products include sulfonated butyric acid derivatives.
Reduction: Products include 4-amino-4-hydroxy-2-sulphonatobutyrate.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium 4-amino-4-oxo-2-sulphonatobutyrate involves its interaction with specific molecular targets. The amino and sulfonate groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which affects the biochemical pathways in which these enzymes are involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-4-oxo-3-sulphonatobutyrate
- Disodium 4-amino-4-oxo-2-sulphonatopropionate
- Disodium 4-amino-4-oxo-2-sulphonatobutanoate
Uniqueness
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
64226-51-3 |
|---|---|
Molekularformel |
C4H5NNa2O6S |
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
disodium;4-amino-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C4H7NO6S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H2,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
VLZJAVWCKUZNME-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



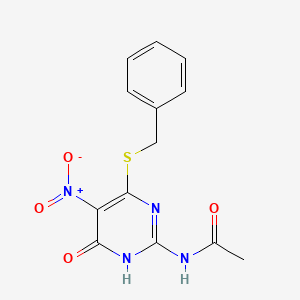
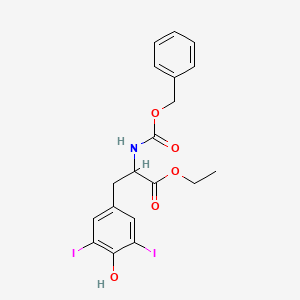
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)

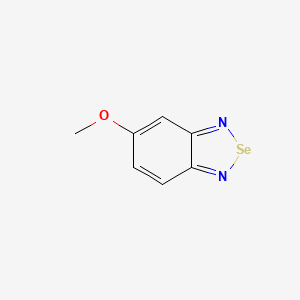
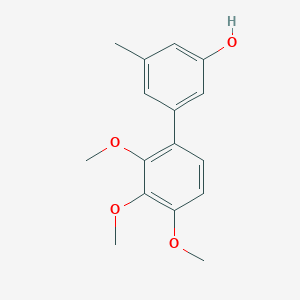
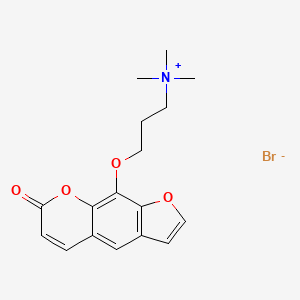

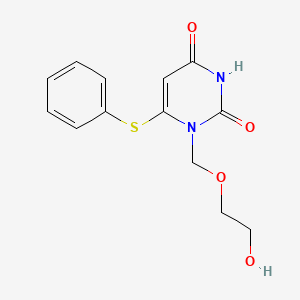
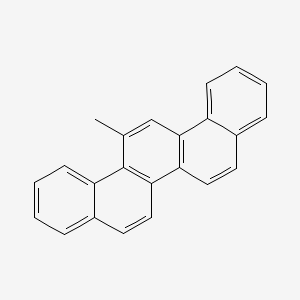
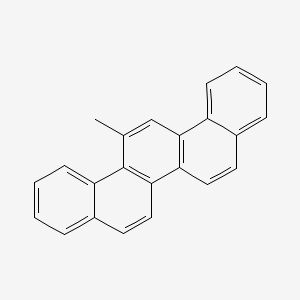
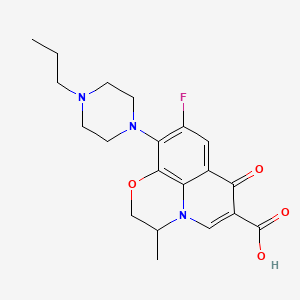
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
